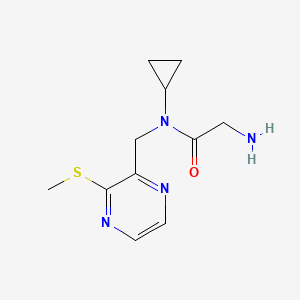2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide
CAS No.:
Cat. No.: VC13469138
Molecular Formula: C11H16N4OS
Molecular Weight: 252.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16N4OS |
|---|---|
| Molecular Weight | 252.34 g/mol |
| IUPAC Name | 2-amino-N-cyclopropyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C11H16N4OS/c1-17-11-9(13-4-5-14-11)7-15(8-2-3-8)10(16)6-12/h4-5,8H,2-3,6-7,12H2,1H3 |
| Standard InChI Key | WYMUYNHEFXQDSS-UHFFFAOYSA-N |
| SMILES | CSC1=NC=CN=C1CN(C2CC2)C(=O)CN |
| Canonical SMILES | CSC1=NC=CN=C1CN(C2CC2)C(=O)CN |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound integrates three key components:
-
Acetamide backbone: Serves as the central scaffold, with an amino group at the α-position.
-
Cyclopropyl substituent: Introduced at the N-atom of the acetamide, conferring conformational rigidity and potential metabolic stability .
-
3-Methylsulfanyl-pyrazin-2-ylmethyl group: A pyrazine ring substituted with a methylsulfanyl (-SMe) group at position 3, linked via a methylene bridge to the acetamide nitrogen.
Molecular Formula and Weight
Physicochemical Properties
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis is documented, multi-step strategies from analogous compounds suggest:
-
Pyrazine core formation: Condensation of diaminomaleonitrile with thiourea derivatives to introduce the methylsulfanyl group .
-
N-Alkylation: Reaction of 3-methylsulfanyl-pyrazin-2-ylmethanol with bromoacetamide intermediates under basic conditions .
-
Cyclopropane introduction: Use of cyclopropylamine via nucleophilic substitution or reductive amination .
Key Challenges:
-
Steric hindrance from the cyclopropyl group may necessitate high-temperature coupling reactions .
-
Oxidation of the methylsulfanyl group to sulfoxide/sulfone derivatives requires controlled conditions .
Reactivity Profile
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume